molecular formula C5H8N2OS B592379 6-Methyl-5-sulfanylidenepiperazin-2-one CAS No. 128425-21-8

6-Methyl-5-sulfanylidenepiperazin-2-one

Cat. No.: B592379
CAS No.: 128425-21-8
M. Wt: 144.192
InChI Key: WUFXYNXJZIJYJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-5-sulfanylidenepiperazin-2-one is a heterocyclic compound containing a piperazine ring with a methyl group at the 6th position and a sulfanylidenyl group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5-sulfanylidenepiperazin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chloro-1-methylpiperazine with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5-sulfanylidenepiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylidenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanylidenyl group, yielding a simpler piperazine derivative.

    Substitution: The methyl group or the sulfanylidenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperazine derivatives without the sulfanylidenyl group.

    Substitution: Various substituted piperazine derivatives depending on the reagents used.

Scientific Research Applications

6-Methyl-5-sulfanylidenepiperazin-2-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in research to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of 6-Methyl-5-sulfanylidenepiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanylidenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperazine ring can also interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-5-hepten-2-one: Another compound with a similar methyl group but different functional groups.

    2-Methylpiperazine: A simpler piperazine derivative without the sulfanylidenyl group.

Uniqueness

6-Methyl-5-sulfanylidenepiperazin-2-one is unique due to the presence of both the methyl and sulfanylidenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

128425-21-8

Molecular Formula

C5H8N2OS

Molecular Weight

144.192

IUPAC Name

6-methyl-5-sulfanylidenepiperazin-2-one

InChI

InChI=1S/C5H8N2OS/c1-3-5(9)6-2-4(8)7-3/h3H,2H2,1H3,(H,6,9)(H,7,8)

InChI Key

WUFXYNXJZIJYJO-UHFFFAOYSA-N

SMILES

CC1C(=S)NCC(=O)N1

Synonyms

Piperazinone, 6-methyl-5-thioxo- (9CI)

Origin of Product

United States

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